molecular formula C16H17N3O2S2 B5759699 N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5759699
M. Wt: 347.5 g/mol
InChI Key: AWEALIWNOKTYPF-UHFFFAOYSA-N
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Description

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a butanoylamino group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(butanoylamino)aniline in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoylamino moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. This leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-4-14(20)17-11-6-8-12(9-7-11)18-16(22)19-15(21)13-5-3-10-23-13/h3,5-10H,2,4H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEALIWNOKTYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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